molecular formula C17H16N2O B7514151 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea

1-Benzyl-3-(3-ethynylphenyl)-1-methylurea

Cat. No. B7514151
M. Wt: 264.32 g/mol
InChI Key: RXYNAARYHQRXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(3-ethynylphenyl)-1-methylurea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a significant role in cell proliferation, differentiation, and survival. Overexpression of EGFR is associated with various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

1-Benzyl-3-(3-ethynylphenyl)-1-methylurea is a reversible inhibitor of EGFR tyrosine kinase activity. It competes with ATP for binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules such as MAPK and Akt. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has several advantages as a research tool. It is a highly selective inhibitor of EGFR, with minimal off-target effects. It is also a reversible inhibitor, allowing for the study of EGFR signaling dynamics. However, 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has some limitations as well. It has poor solubility in water, making it difficult to use in aqueous solutions. It also has a relatively short half-life in vivo, limiting its efficacy as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the study of EGFR signaling dynamics in cancer cells using reversible inhibitors like 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea. Additionally, the combination of 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea with other anticancer agents is an area of active research, with the potential to enhance its efficacy as a therapeutic agent.

Synthesis Methods

1-Benzyl-3-(3-ethynylphenyl)-1-methylurea can be synthesized using various methods. One of the most common methods involves the reaction of 3-ethynylaniline with benzyl isocyanate in the presence of a base to form 1-benzyl-3-(3-ethynylphenyl) urea. This intermediate is then reacted with methyl isocyanate in the presence of a base to form 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea.

Scientific Research Applications

1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-benzyl-3-(3-ethynylphenyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-14-10-7-11-16(12-14)18-17(20)19(2)13-15-8-5-4-6-9-15/h1,4-12H,13H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYNAARYHQRXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(3-ethynylphenyl)-1-methylurea

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